Cangrelor(4-) -

Cangrelor(4-)

Catalog Number: EVT-10960573
CAS Number:
Molecular Formula: C17H21Cl2F3N5O12P3S2-4
Molecular Weight: 772.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cangrelor(4-) is an organophosphate oxoanion obtained by deprotonation of the phosphate and phosphonate OH groups of cangrelor. It is an organophosphate oxoanion and an organophosphonate oxoanion. It is a conjugate base of a cangrelor.
Overview

Cangrelor, known by its brand names Kengreal and Kengrexal, is a potent antiplatelet agent classified as a P2Y12 receptor inhibitor. It was approved by the Food and Drug Administration in June 2015 for use in preventing thrombotic events in patients undergoing percutaneous coronary intervention. Cangrelor is notable for being a modified adenosine triphosphate derivative that does not require metabolic activation, allowing for immediate therapeutic effects upon administration.

Source and Classification

Cangrelor is synthesized from 2-thiobarbituric acid and peracetyl-D-ribofuranose. It falls under the category of purine ribonucleoside monophosphates and is classified as an organic sodium salt due to its tetrasodium salt form. Its empirical formula is C17H21Cl2F3N5Na4O12P3S2C_{17}H_{21}Cl_2F_3N_5Na_4O_{12}P_3S_2, with a molecular weight of 864.3 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cangrelor involves several key steps:

  1. Starting Materials: The process begins with the selective S-alkylation of 2-thiobarbituric acid.
  2. Nitration: This is followed by nitration using nitric acid, producing a nitrated dihydroxypyrimidine.
  3. Cyclization: The compound undergoes cyclization to form the purine structure using triethyl orthoformate and hydrochloric acid.
  4. Phosphorylation: The 5'-hydroxyl group is converted to a phosphodichloridate using phosphorus oxychloride.
  5. Final Steps: Cangrelor is formed through reaction with dichloromethylenebis(phosphonic acid) and tributylamine as a base without isolating intermediates .

Recent advancements have introduced methods that enhance yield and purity, including purification via ion-exchange chromatography and freeze-drying techniques .

Molecular Structure Analysis

Cangrelor's molecular structure is characterized by its unique arrangement of atoms:

  • Chemical Structure: The structure features multiple functional groups, including phosphonic acid moieties which are crucial for its activity as a P2Y12 receptor antagonist.
  • 3D Configuration: The stereochemistry of Cangrelor is defined by its synthetic pathway, ensuring that it maintains its efficacy as an antiplatelet agent .
Chemical Reactions Analysis

Reactions and Technical Details

Cangrelor acts primarily through the inhibition of ADP-induced platelet activation via binding to the P2Y12 receptor. The compound's mechanism involves:

  • Reversible Binding: Cangrelor binds reversibly to the P2Y12 receptor, blocking ADP from activating platelets.
  • Rapid Onset and Offset: Its pharmacokinetics allow for quick restoration of normal platelet function within an hour after cessation of infusion, making it suitable for acute settings .
Mechanism of Action

Cangrelor functions as a direct antagonist of the P2Y12 receptor:

  • Inhibition Process: By preventing ADP from binding to its receptor, Cangrelor effectively reduces platelet aggregation.
  • Clinical Implications: This mechanism is particularly beneficial during procedures like percutaneous coronary intervention, where rapid antiplatelet effect is critical .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cangrelor appears as a white to off-white lyophilized powder.
  • Solubility: It is soluble in water, which facilitates its intravenous administration.

Chemical Properties

  • Stability: Cangrelor demonstrates high stability against enzymatic degradation due to its structural modifications.
  • Half-Life: The half-life ranges from 2.6 to 3.3 minutes, allowing for rapid pharmacological effects .
Applications

Cangrelor's primary application lies in cardiology:

  • Antiplatelet Therapy: It is used to prevent thrombotic complications during percutaneous coronary interventions.
  • Research Uses: Beyond clinical applications, Cangrelor serves as a valuable tool in research settings for studying platelet function and thrombus formation mechanisms .
Molecular Mechanisms of P2Y<sub>12</sub> Receptor Antagonism

Structural Basis of Adenosine Triphosphate Analogue Binding

Cangrelor (N⁶-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5'-adenylic acid, monanhydride with dichloromethylenebisphosphonic acid) is a structural analogue of adenosine triphosphate engineered for optimized P2Y12 receptor binding and metabolic stability. The molecule preserves the adenine nucleoside core fundamental to purinergic signaling but incorporates three strategic modifications: 1) A methylthioethyl group at the N⁶ position enhances hydrophobic interactions; 2) A trifluoropropylthio substitution at the 2-position provides both steric bulk and electron-withdrawing properties; and 3) A dichloromethylene bisphosphonate group replaces the triphosphate moiety, creating hydrolysis-resistant phosphonate linkages while maintaining negative charge distribution [1] [4].

Crystallographic analyses reveal that cangrelor occupies the orthosteric binding pocket of the P2Y12 receptor through an extensive network of polar and hydrophobic interactions. Key binding residues include Lysine 80, Arginine 93, Phenylalanine 106, Tyrosine 105, Tyrosine 109, Cysteine 175, Glutamine 195, Tyrosine 259, Lysine 174, Glutamine 263, Lysine 179, Arginine 256, and Lysine 280 [4]. The adenine base engages in π-π stacking with Tyrosine 105, while the trifluoropropyl group forms a halogen bond with Glutamine 195. The bisphosphonate moiety participates in multiple ionic interactions with positively charged residues in the receptor's transmembrane domain, particularly with the Lysine 174-Glutamine 263-Lysine 179- Arginine 256-Lysine 280 pentad, which coordinates the polyanionic group through hydrogen bonding and electrostatic attraction [4].

Table 1: Key Receptor Interactions of Cangrelor at the P2Y12 Binding Site

Cangrelor Chemical GroupReceptor ResidueInteraction TypeFunctional Significance
Adenine ringTyrosine 105π-π stackingNucleotide recognition
2-position trifluoropropylGlutamine 195Halogen bondEnhanced binding affinity
Bisphosphonate moietyLysine 174, Glutamine 263Hydrogen bondingMimics ATP phosphate groups
Bisphosphonate moietyLysine 179, Arginine 256Electrostatic attractionAnchors molecule in binding pocket
Methylthioethyl groupPhenylalanine 106, Tyrosine 109Hydrophobic interactionsStabilizes receptor conformation

The structural architecture of cangrelor enables high-affinity binding (Ki ≈ 2 nM) while resisting enzymatic degradation by endothelial ectonucleotidases that rapidly hydrolyze endogenous ATP and ADP. This resistance is primarily conferred by the non-hydrolyzable P-C-P bonds in the bisphosphonate group, which replace the labile P-O-P linkages of natural nucleotides, extending the molecule's plasma half-life to 3-6 minutes compared to seconds for endogenous nucleotides [1] [6].

Allosteric Modulation of Purinergic Signaling Pathways

Beyond orthosteric competition with adenosine diphosphate, cangrelor exhibits complex allosteric properties that modulate P2Y12 receptor signaling. Biophysical studies using Bioluminescence Resonance Energy Transfer assays demonstrate that cangrelor binding induces conformational changes distinct from those produced by endogenous adenosine diphosphate or other antagonists [9]. Specifically, cangrelor stabilizes an inactive receptor conformation characterized by an intracellular orientation of transmembrane helices 6 and 7 that sterically hinders G-protein coupling [9].

This allosteric modulation extends to the receptor's constitutive activity. The P2Y12 receptor exhibits significant basal signaling in the absence of agonist, a property intrinsic to its structure. Cangrelor functions as a biased inverse agonist that preferentially suppresses this constitutive Gαi signaling through selective stabilization of the inactive receptor state [9]. This inverse agonism is mechanistically distinct from simple competitive antagonism and may explain cangrelor's exceptional efficacy in platelet inhibition compared to agents lacking inverse agonist properties.

The critical role of constitutive activity in platelet function is highlighted by pathological mutations. The R122C P2Y12 mutant, identified in patients with hereditary bleeding disorders, shows complete loss of constitutive activity. Platelets expressing this mutant exhibit severely impaired responsiveness to adenosine diphosphate, phenocopying the pharmacological effects of cangrelor [9]. This suggests that suppression of constitutive signaling contributes significantly to cangrelor's antithrombotic efficacy beyond mere adenosine diphosphate blockade.

Reversible Competitive Inhibition Kinetics

Cangrelor exhibits rapid binding kinetics characterized by subsecond association rates (kon ≈ 107 M-1min-1) and moderate dissociation rates (koff ≈ 0.2 min-1), resulting in high binding affinity but transient receptor occupancy [1] [7]. The compound follows classical competitive inhibition kinetics against adenosine diphosphate, with concentration-dependent rightward shifts in adenosine diphosphate concentration-response curves without suppression of maximal response [7].

The inhibition constant (Ki) of cangrelor has been measured at 2.0 ± 0.4 nM in washed platelet preparations, approximately 100-fold lower than that of its structural analogue adenosine triphosphate (Ki ≈ 350 nM) [1]. This enhanced affinity derives from the optimized hydrophobic substitutions that complement the lipophilic regions of the P2Y12 binding pocket inaccessible to natural nucleotides.

Table 2: Kinetic Parameters of P2Y12 Antagonists

ParameterCangrelorTicagrelorClopidogrel Active Metabolite
Binding Affinity (Ki, nM)2.0 ± 0.41.8 ± 0.78.2 ± 3.0
Association Rate (kon, M-1min-1)4.5 × 1071.2 × 1068.3 × 105
Dissociation Rate (k, min-1)0.180.008< 0.001 (irreversible)
Onset Time to 90% IPA (minutes)< 230-60120-240
Recovery to 50% Platelet Function (minutes after cessation)30-60180-360120-240 hours

The reversibility of cangrelor binding differentiates it mechanistically from thienopyridine agents. Whereas clopidogrel and prasugrel form covalent disulfide bonds with cysteine residues (notably Cys97 and Cys175), cangrelor engages exclusively through non-covalent interactions [4] [7]. This permits rapid dissociation from the receptor upon concentration decline, facilitating predictable offset of effect. Platelet function studies demonstrate recovery of adenosine diphosphate responsiveness within 60-90 minutes after infusion discontinuation, corresponding directly to plasma clearance of the compound [1].

Intracellular Second Messenger Cascades (Cyclic Adenosine Monophosphate Modulation)

The primary intracellular signaling consequence of P2Y12 receptor activation involves Gαi2 protein coupling, leading to inhibition of adenylate cyclase and subsequent reduction in cyclic adenosine monophosphate synthesis. Cangrelor potently antagonizes this pathway through dual mechanisms: 1) Competitive blockade of adenosine diphosphate-induced Gαi activation; and 2) Suppression of constitutive receptor signaling through inverse agonism [9].

In resting platelets, cangrelor administration increases cyclic adenosine monophosphate concentrations by 2.5-4.0-fold above baseline within 2 minutes [1]. This elevation occurs independently of adenylate cyclase stimulation, instead resulting from removal of tonic inhibitory input. Elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates multiple downstream targets including: 1) Vasodilator-stimulated phosphoprotein (inhibiting actin polymerization and shape change); 2) Glycoprotein Ibβ subunit (reducing von Willebrand factor binding); 3) Inositol 1,4,5-trisphosphate receptors (diminishing calcium mobilization); and 4) Rap1b (preventing integrin αIIbβ3 activation) [1] [9].

The cyclic adenosine monophosphate elevation produced by cangrelor significantly exceeds that achieved by thienopyridine agents, which lack inverse agonist activity. This difference is particularly evident in low adenosine diphosphate environments where constitutive signaling predominates. Comparative studies show cangrelor increases basal cyclic adenosine monophosphate by 195 ± 22% versus 45 ± 9% for clopidogrel active metabolite at equimolar concentrations [9], demonstrating its superior efficacy in modulating this critical second messenger pathway.

Receptor Resensitization Dynamics

Resensitization of the P2Y12 receptor following cangrelor exposure involves rapid dissociation of the antagonist followed by receptor recycling rather than new protein synthesis. Due to its non-covalent binding mechanism and reversible kinetics, P2Y12 receptors regain functionality as plasma cangrelor concentrations decline [1] [6]. The resensitization half-time ranges from 5-15 minutes in ex vivo platelet function assays, with complete restoration of adenosine diphosphate responsiveness within 60-90 minutes after infusion cessation [1] [7].

This rapid resensitization contrasts dramatically with irreversible thienopyridines, which require platelet turnover for functional recovery (5-10 day timeframe). The kinetic profile creates a unique therapeutic window where platelet inhibition can be precisely titrated to clinical need. In the perioperative setting, discontinuation 1-2 hours before surgery restores hemostatic competence while maintaining antithrombotic protection during vascular manipulation [6].

The molecular basis for rapid resensitization involves three sequential processes: 1) Dissociation of cangrelor from the orthosteric pocket; 2) Conformational relaxation from the inverse agonist-stabilized state to native inactive conformation; and 3) Replenishment of surface receptors through externalization of intracellular pools. Unlike agonist-induced desensitization, which involves receptor phosphorylation and β-arrestin recruitment, cangrelor exposure does not trigger internalization or degradation pathways [9]. This preserves the receptor pool and enables immediate functional recovery upon drug clearance.

The transient nature of receptor occupancy also facilitates smooth transition to oral P2Y12 inhibitors. Pharmacodynamic studies demonstrate that administration of clopidogrel or prasugrel during cangrelor infusion results in partial but suboptimal platelet inhibition due to competition at the binding site. However, when oral agents are administered immediately after cangrelor discontinuation, their active metabolites access the receptor during resensitization, enabling uninterrupted antiplatelet coverage [6] [7]. This sequential strategy leverages the resensitization dynamics to maintain therapeutic efficacy during transition between intravenous and oral agents.

Properties

Product Name

Cangrelor(4-)

IUPAC Name

[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

Molecular Formula

C17H21Cl2F3N5O12P3S2-4

Molecular Weight

772.3 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/p-4/t8-,10-,11-,14-/m1/s1

InChI Key

PAEBIVWUMLRPSK-IDTAVKCVSA-J

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.